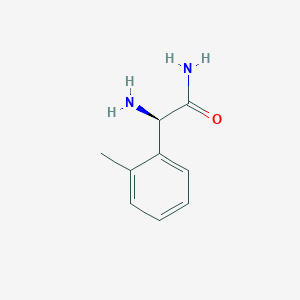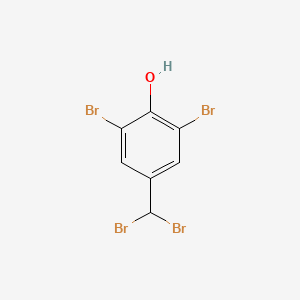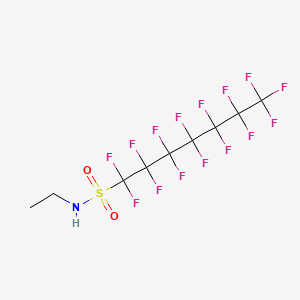
H-beta-Ala-beta-ala-beta-ala-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-beta-Ala-beta-ala-beta-ala-OH typically involves the stepwise coupling of beta-alanine units. One common method is the use of solid-phase peptide synthesis (SPPS), where the beta-alanine units are sequentially added to a growing peptide chain anchored to a solid support. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. In solution-phase synthesis, the beta-alanine units are coupled in solution, followed by purification steps such as crystallization or chromatography to isolate the desired tripeptide .
Analyse Des Réactions Chimiques
Types of Reactions
H-beta-Ala-beta-ala-beta-ala-OH can undergo various chemical reactions, including:
Oxidation: The amino groups in the compound can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl groups in the peptide bonds can be reduced to form corresponding alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can react with the amino groups under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield oxo derivatives, while reduction of the carbonyl groups can yield alcohols .
Applications De Recherche Scientifique
H-beta-Ala-beta-ala-beta-ala-OH has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in muscle and brain function due to its relationship with carnosine.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-aging properties.
Industry: Utilized in the production of dietary supplements and functional foods .
Mécanisme D'action
The mechanism of action of H-beta-Ala-beta-ala-beta-ala-OH involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to carnosine, which has antioxidant properties and can buffer pH in muscle tissues. The compound may also interact with enzymes involved in peptide metabolism, influencing various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-alanine: A single unit of the tripeptide, involved in the synthesis of carnosine.
Carnosine: A dipeptide composed of beta-alanine and histidine, with antioxidant properties.
Pantothenic acid: A component of coenzyme A, involved in various metabolic pathways .
Uniqueness
H-beta-Ala-beta-ala-beta-ala-OH is unique due to its tripeptide structure, which allows it to exhibit properties distinct from its individual components. Its ability to act as a precursor to carnosine and its potential therapeutic effects make it a compound of interest in various fields of research .
Propriétés
Formule moléculaire |
C9H17N3O4 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
3-[3-(3-aminopropanoylamino)propanoylamino]propanoic acid |
InChI |
InChI=1S/C9H17N3O4/c10-4-1-7(13)11-5-2-8(14)12-6-3-9(15)16/h1-6,10H2,(H,11,13)(H,12,14)(H,15,16) |
Clé InChI |
INWKFTXYTDPZIX-UHFFFAOYSA-N |
SMILES canonique |
C(CN)C(=O)NCCC(=O)NCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester](/img/structure/B13415804.png)



![N-[3-(Trifluoroacetyl)phenyl]formamide](/img/structure/B13415816.png)

![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt](/img/structure/B13415835.png)
